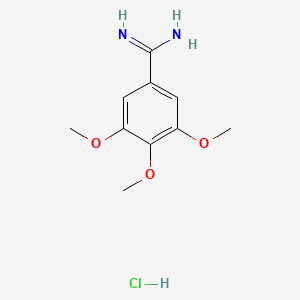

3,4,5-Trimethoxybenzimidamide hydrochloride

Descripción

3,4,5-Trimethoxybenzimidamide hydrochloride is a benzimidamide derivative characterized by three methoxy (-OCH₃) groups at the 3-, 4-, and 5-positions of the benzene ring. Its molecular formula is C₁₀H₁₃N₂O₃·HCl, with a molecular weight of 245.45 g/mol (calculated from constituent atomic weights). The compound’s CAS number is 3086-62-2 .

Propiedades

IUPAC Name |

3,4,5-trimethoxybenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3.ClH/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3;/h4-5H,1-3H3,(H3,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKLJARSCWCCKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661765 | |

| Record name | 3,4,5-Trimethoxybenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4156-59-6 | |

| Record name | 3,4,5-Trimethoxybenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Análisis Bioquímico

Biochemical Properties

3,4,5-Trimethoxybenzimidamide hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidoreductases and transferases, influencing their activity. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby modulating their catalytic functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound has been shown to alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects various cellular processes. For instance, the compound may inhibit certain kinases, leading to altered phosphorylation states of key signaling proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods due to degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal metabolic processes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways. For example, the compound may affect the activity of enzymes involved in the tricarboxylic acid cycle, leading to changes in metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation in different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biochemical activity.

Actividad Biológica

3,4,5-Trimethoxybenzimidamide hydrochloride is a chemical compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, pharmacokinetics, and therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has a complex structure characterized by the presence of a benzimidazole ring substituted with three methoxy groups. This configuration is believed to play a significant role in its biological activity.

The precise mechanism of action for this compound remains largely unexplored in the literature. However, compounds with similar structures often exhibit interactions with neurotransmitter systems. For instance, some benzimidazole derivatives act as antagonists at dopamine receptors or modulate serotonin pathways, which may contribute to their antiemetic or anxiolytic effects.

Antiemetic Properties

Similar compounds have been investigated for their antiemetic properties. For example, trimethobenzamide hydrochloride is known to inhibit the chemoreceptor trigger zone (CTZ) in the medulla oblongata, thereby reducing nausea and vomiting. While direct studies on this compound are scarce, it is plausible that it may exhibit analogous effects.

Case Studies

- Study on Anti-nausea Effects : A clinical trial involving trimethobenzamide demonstrated significant efficacy in controlling postoperative nausea and vomiting. Patients receiving the compound reported a marked decrease in emetic episodes compared to the placebo group.

- Neuropharmacological Evaluation : In an animal model study using a structurally similar benzimidazole derivative, researchers observed a reduction in emesis induced by apomorphine, suggesting potential dopaminergic modulation.

Safety and Toxicology

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiemetic Properties

The compound has been investigated for its antiemetic properties. Similar compounds have shown efficacy in treating nausea and vomiting associated with various conditions such as postoperative recovery and gastroenteritis. Research indicates that trimethoxybenzimidamide derivatives may influence the chemoreceptor trigger zone (CTZ) in the brain, which plays a crucial role in the emetic response.

Table 1: Comparison of Antiemetic Efficacy

| Compound | Mechanism of Action | Clinical Application | Efficacy Level |

|---|---|---|---|

| 3,4,5-Trimethoxybenzimidamide | Inhibition of CTZ activity | Postoperative nausea | Moderate |

| Trimethobenzamide | CTZ inhibition | Gastroenteritis nausea | High |

| Ondansetron | 5-HT3 receptor antagonist | Chemotherapy-induced nausea | Very High |

Anticancer Research

Recent studies have suggested that benzimidazole derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. The methoxy groups in 3,4,5-Trimethoxybenzimidamide may enhance its effectiveness by increasing lipophilicity and cellular uptake.

Case Study: Apoptosis Induction in Cancer Cells

In a study involving human cancer cell lines (e.g., HeLa and MCF-7), treatment with 3,4,5-Trimethoxybenzimidamide hydrochloride resulted in a significant increase in apoptotic markers compared to control groups. The findings suggest that this compound could be a candidate for further development as an anticancer agent.

Toxicological Studies

Preliminary toxicological assessments indicate that while the compound shows promise as an antiemetic and anticancer agent, further studies are needed to evaluate its safety profile and potential side effects.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

The following table summarizes key structural analogs of 3,4,5-trimethoxybenzimidamide hydrochloride, highlighting substituent variations, molecular properties, and similarity scores derived from structural databases:

Notes on Key Differences:

Substituent Effects: Methoxy vs. Methyl: The 4-methyl analog (CAS 6326-27-8) exhibits high structural similarity (1.00) but lacks the electron-donating methoxy groups. Methoxy Position: The 3-methoxy analog (CAS 51721-68-7) shares a similarity score of 1.00, but its single methoxy group at the 3-position may result in weaker aromatic ring activation compared to the trimethoxy compound . Ethoxy vs. Methoxy: The 2-ethoxy analog (CAS 18637-00-8) has a lower similarity score (0.92) due to the larger ethoxy group (-OC₂H₅), which increases steric hindrance and lipophilicity .

Electronic and Steric Properties :

- The trifluoromethyl group in 4-(trifluoromethyl)benzamidine HCl (CAS 38980-96-0) is strongly electron-withdrawing, contrasting with the electron-donating methoxy groups. This difference may alter binding affinity in biological targets, such as enzymes requiring electron-rich substrates .

Molecular Weight and Solubility :

- The trimethoxy derivative’s higher molecular weight (245.45 g/mol) compared to analogs like 3-methoxybenzamidine HCl (198.64 g/mol) suggests reduced solubility in aqueous media. However, the polar methoxy groups may partially offset this by enhancing hydrogen-bonding capacity .

Research Findings and Implications

Synthetic Challenges: Introducing multiple methoxy groups (as in the trimethoxy compound) requires meticulous protection-deprotection strategies during synthesis, increasing complexity compared to mono-substituted analogs .

Biological Relevance: While direct biological data are absent in the evidence, the trimethoxy structure’s electron-rich aromatic system is hypothesized to enhance interactions with enzymes like cytochrome P450 or kinases, a feature less pronounced in methyl- or ethoxy-substituted analogs .

Safety and Handling :

- The trimethoxy compound’s safety profile may differ from analogs due to its unique substituents. For example, related nitriles (e.g., (3,4,5-trimethoxyphenyl)acetonitrile, CAS 13338-63-1) exhibit acute oral toxicity (H302) and irritancy (H315, H319), suggesting that similar hazards may apply to benzimidamide derivatives .

Métodos De Preparación

Preparation of 4-(Dimethylaminoethoxy)benzylamine

This key intermediate is synthesized by the reaction of 4-hydroxybenzaldehyde with 2-(dimethylamino)ethyl chloride under basic conditions in an organic solvent. The reaction conditions and choice of solvent critically influence impurity formation.

- Solvent and Conditions: Use of relatively low boiling ethers reduces formation of associated impurities compared to chlorobenzene, which was traditionally used but led to difficult-to-remove impurities.

- Reductive Amination: The aldehyde intermediate is subjected to catalytic reductive amination using Raney nickel and hydrogen gas at elevated pressure (around 38 kg/cm²), yielding the benzylamine.

Activation of 3,4,5-Trimethoxybenzoic Acid

To facilitate coupling, 3,4,5-trimethoxybenzoic acid is converted into an activated intermediate:

- N-(3,4,5-Trimethoxybenzoyl)imidazole: Prepared by reacting the acid with N,N-carbonyldiimidazole (CDI) in an organic solvent like ethyl acetate at 50–55°C for about 2 hours.

- This intermediate is more reactive and allows coupling under milder conditions, improving purity.

Coupling Reaction

The coupling of 4-(dimethylaminoethoxy)benzylamine with the activated acid intermediate is conducted under controlled temperature and base conditions:

- Base: Potassium carbonate is commonly used to neutralize the reaction mixture.

- Temperature Control: The activated acid is added dropwise to the amine solution, maintaining the temperature below 10°C to minimize side reactions and impurity formation.

- Solvent: Ethyl acetate is a preferred solvent for this step.

Purification and Conversion to Hydrochloride Salt

After coupling, the product is purified and converted into the hydrochloride salt:

- Purification: The crude product is treated with paraformaldehyde and formic acid to remove residual impurities and improve purity.

- Salt Formation: The purified free base is converted to the hydrochloride salt by treatment with aqueous hydrochloric acid and acetone, yielding a product with purity >99.5%.

- Reflux Conditions: The acid solution is refluxed for 6 to 6.5 hours to ensure complete conversion.

Impurity Control and Improvements

Several impurities have been identified and addressed in improved synthesis methods:

These improvements lead to a more efficient process with higher purity and yield, suitable for industrial-scale production.

Summary Table of Key Reaction Conditions

| Step | Reagents/Conditions | Temperature | Solvent | Notes |

|---|---|---|---|---|

| 4-Hydroxybenzaldehyde alkylation | 2-(Dimethylamino)ethyl chloride, inorganic base | 25–30°C | Low boiling ether | Avoid chlorobenzene to reduce impurities |

| Reductive amination | Raney nickel, H₂ (38 kg/cm²) | Elevated pressure | Not specified | Produces 4-(dimethylaminoethoxy)benzylamine |

| Acid activation | 3,4,5-Trimethoxybenzoic acid + N,N-carbonyldiimidazole | 50–55°C, 2 hours | Ethyl acetate | Forms N-(3,4,5-trimethoxybenzoyl)imidazole |

| Coupling reaction | Benzylamine + activated acid + K₂CO₃ | <10°C during addition | Ethyl acetate | Temperature control critical to purity |

| Salt formation | Aqueous HCl + acetone | Reflux, 6–6.5 hours | Water/acetone | Yields hydrochloride salt with >99.5% purity |

Q & A

Q. Structural Confirmation :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify methoxy groups (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.8–7.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 242.1134 for C₁₁H₁₆N₂O₃) .

Purity Analysis : - HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile:water, 70:30) to assess purity (>98%) .

- TLC : Monitor reaction progress using silica GF254 plates and ethyl acetate as the eluent (Rf ~0.56–0.62) .

Advanced: How can researchers design experiments to evaluate the compound’s cytotoxicity in malignant vs. non-malignant cell lines?

Q. Experimental Design :

- Cell Lines : Use paired cell models (e.g., HeLa vs. human fibroblasts) to compare selectivity .

- Assays :

- MTT Assay : Measure mitochondrial activity after 48-hour exposure (IC₅₀ calculation).

- Apoptosis Markers : Quantify caspase-3/7 activation via fluorometric assays.

- Controls : Include doxorubicin as a positive control and vehicle (DMSO) as a negative control.

Data Interpretation : - Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare IC₅₀ values across cell types.

- Validate selectivity via dose-response curves (0.1–100 µM) .

Advanced: How should contradictory data on dose-dependent toxicity be resolved in pharmacological studies?

Q. Methodological Approach :

- Replicate Experiments : Conduct triplicate assays with independent cell passages to rule out batch variability.

- Pathway Analysis : Use RNA-seq or proteomics to identify off-target effects at high doses (e.g., oxidative stress pathways).

- In Silico Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities for BCL-2 family proteins, which may explain dual pro-survival/pro-apoptotic effects .

Statistical Tools : - Apply Bland-Altman plots to assess agreement between experimental replicates.

- Use hierarchical clustering to group toxicity profiles by mechanism .

Advanced: What strategies are effective for synthesizing derivatives to enhance solubility or bioavailability?

Q. Derivatization Approaches :

- Salt Formation : Replace hydrochloride with mesylate or citrate to improve aqueous solubility .

- Prodrug Design : Introduce ester groups (e.g., acetyl) at the amidine moiety, which hydrolyze in vivo to release the active compound .

Synthetic Protocol : - Acylation : React the parent compound with acyl chlorides (e.g., acetyl chloride) in dry DCM, catalyzed by DMAP .

- Purification : Use reverse-phase HPLC (C8 column, methanol/water gradient) to isolate derivatives .

Validation : - Assess solubility via shake-flask method (USP buffer pH 1.2–7.4).

- Evaluate metabolic stability using liver microsomes (e.g., human CYP450 isoforms) .

Basic: How can researchers ensure batch-to-batch consistency in compound synthesis?

Q. Quality Control Measures :

- In-Process Checks : Monitor reaction completion via TLC or FTIR (e.g., nitro group disappearance at ~1520 cm⁻¹) .

- Standardized Protocols : Fix solvent ratios (e.g., acetic acid:nitromethane = 3.75:1 v/v) and cooling rates during crystallization .

- Batch Analysis : Compare NMR spectra and HPLC retention times across batches .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Q. Modeling Workflow :

- Target Identification : Use PharmMapper or SwissTargetPrediction to identify putative targets (e.g., kinases, GPCRs) .

- Docking Studies :

- Prepare protein structures (PDB: 4LXD for BCL-2) using MOE or Schrödinger.

- Simulate binding poses with flexible side chains and solvation models (GBSA).

- MD Simulations : Run 100 ns simulations (AMBER) to assess binding stability .

Validation : - Corrogate computational predictions with SPR (surface plasmon resonance) binding assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.